molecular formula C17H10N4O2 B12912998 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

Cat. No.: B12912998
M. Wt: 302.29 g/mol
InChI Key: PIAFRFLNEYAEQW-VCHYOVAHSA-N
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Description

2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives, which are notable for their potential biological activities and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a metal-free domino [3+2] cycloaddition reaction. This method is advantageous due to its mild reaction conditions, good atom economy, and eco-friendly characteristics. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalability of the metal-free cycloaddition reaction suggest potential for industrial application. The use of readily available starting materials and mild conditions aligns with industrial goals of cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphtho[2,3-d][1,2,3]triazole scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often involving catalysts or specific solvents.

Major Products

The major products formed from these reactions include various substituted naphtho[2,3-d][1,2,3]triazole derivatives, each with potential unique properties and applications.

Scientific Research Applications

2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone Derivatives: Compounds like 1,4-naphthoquinone share structural similarities but differ in their biological activities and reactivity.

    Triazole Derivatives: Other triazole-based compounds, such as 1,2,3-triazole, exhibit different chemical properties and applications.

Uniqueness

2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its bifunctional nature, combining the properties of both naphthoquinone and triazole moieties. This dual functionality enhances its potential as a versatile compound in various scientific fields.

Properties

Molecular Formula

C17H10N4O2

Molecular Weight

302.29 g/mol

IUPAC Name

2-[(E)-benzylideneamino]benzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C17H10N4O2/c22-16-12-8-4-5-9-13(12)17(23)15-14(16)19-21(20-15)18-10-11-6-2-1-3-7-11/h1-10H/b18-10+

InChI Key

PIAFRFLNEYAEQW-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C=NN2N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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